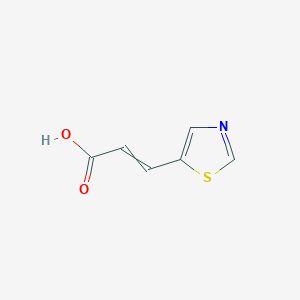

3-(1,3-Thiazol-5-yl)prop-2-enoic acid

Übersicht

Beschreibung

“3-(1,3-Thiazol-5-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 1418007-47-2. It has a molecular weight of 155.18 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5NO2S/c8-6(9)2-1-5-3-7-4-10-5/h1-4H,(H,8,9)/b2-1+ . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The predicted melting point is 101.47° C, and the predicted boiling point is 341.9° C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Dihydroisoxazoles : A study by Milinkevich et al. (2008) describes the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles using a method involving the condensation of 3-chloropentane-2,4-dione with thioamides, followed by Wittig olefination and nitrile oxide 1,3-dipolar cycloaddition to the prop-1-en-2-yl moiety (Milinkevich, Ye, & Kurth, 2008).

Thiazole Derivatives Synthesis : Zavozin et al. (2013) synthesized novel compounds bearing a joint thiazole and a Z-5-aminopent-3-enoic acid fragment from 5-bromolevulinic esters, indicating the potential pharmaceutical applications of these compounds (Zavozin, Ignat’ev, Schulte, & Zlotin, 2013).

Characterization of Thiazole Derivatives : Klyba et al. (2015) investigated the fragmentation of 2-(prop-1-en-1-yl)-4,5-dihydro-1,3-thiazoles under electron impact and chemical ionization, providing insights into their structural and stability characteristics (Klyba, Nedolya, Tarasova, & Sanzheeva, 2015).

Pharmacological Applications

Antihypertensive and Cardiotropic Drugs : Drapak et al. (2019) synthesized and studied the potential of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines as antihypertensive and cardiotropic drugs (Drapak, Zimenkovsky, Perekhoda, et al., 2019).

Anticancer Activity : El Bourakadi et al. (2020) synthesized thiabendazole-derived 1,2,3-triazole compounds and evaluated their in vitro anticancer activity against various human cancer cell lines, demonstrating promising chemotherapeutic potential (El Bourakadi, Mekhzoum, Saby, et al., 2020).

Materials Science Applications

- Photoalignment of Liquid Crystals : Hegde et al. (2013) reported the use of derived prop-2-enoates from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid in promoting photoalignment of a bulk commercial nematic liquid crystal, demonstrating their potential application in LCDs (Hegde, Alla, Matharu, & Komitov, 2013).

Safety and Hazards

Wirkmechanismus

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 3-(1,3-thiazol-5-yl)prop-2-enoic acid is currently lacking .

Eigenschaften

IUPAC Name |

3-(1,3-thiazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-7-4-10-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZHGASQJGKDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

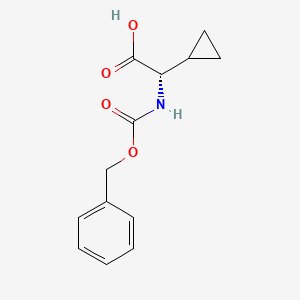

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)